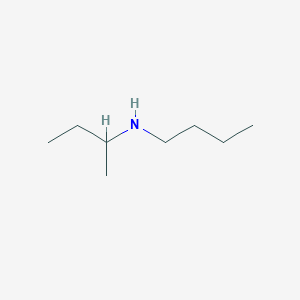

Sec-butyl-n-butyl-amine

Description

Contextualization within Secondary Amine Chemistry

Amines are organic compounds derived from ammonia (B1221849) (NH₃) where one or more hydrogen atoms have been replaced by alkyl or aryl groups. libretexts.org They are classified as primary (1°), secondary (2°), or tertiary (3°) based on the number of organic substituents attached to the nitrogen atom. libretexts.org

Sec-butyl-n-butyl-amine is classified as a secondary amine, as its nitrogen atom is bonded to two alkyl groups: a sec-butyl group and an n-butyl group. libretexts.org Because these two alkyl groups are different, it is further categorized as an unsymmetrical secondary amine. libretexts.org Like other simple amines, it is a colorless liquid with a characteristic fishy or ammonia-like odor. chemicalbook.com The nitrogen atom in the amine can participate in hydrogen bonding, which influences its solubility in polar solvents. solubilityofthings.com A key chemical characteristic of secondary amines is their nucleophilicity, which allows them to play a significant role in many chemical reactions by forming bonds with electrophiles. solubilityofthings.com

Academic Significance and Research Trajectory of this compound

The academic significance of this compound stems from its applications as a synthetic intermediate and a model compound in various research areas. It is considered a valuable raw material for producing a range of other chemicals, including potential pharmaceuticals and agrochemicals. solubilityofthings.comgoogle.com

Research has explored the use of related butylamines in several contexts. For instance, n-butylamines are starting materials for surfactants, corrosion inhibitors, and antioxidants. google.com Sec-butylamine (B1681703) itself has been investigated for its fungicidal properties, particularly in agriculture. ebi.ac.ukebi.ac.ukinchem.org

The synthesis of this compound and related compounds is a subject of study, often involving methods like reductive amination or the reaction of amines with alkyl halides. prepchem.com For example, the synthesis of N-sec-butyl,N-sec-amylamine has been achieved by reacting monosec-butylamine with 2-bromo-pentane. prepchem.com Another approach involves the hydroamination of butadiene with primary or secondary amines, followed by hydrogenation, to produce various n-butylamines. google.com Furthermore, N-(sec-butyl)-1-butanamine has been identified as a switchable cationic surfactant, useful as an antimicrobial agent and in catalytic processes. biosynth.com

Stereochemical Considerations: Enantiomeric Forms and Chiral Relevance

A critical aspect of this compound's structure is its chirality. The sec-butyl group contains an asymmetric carbon atom—the carbon atom bonded to the nitrogen. This carbon is a chiral center because it is attached to four different substituents: a methyl group, an ethyl group, a hydrogen atom, and the n-butylamino group.

Due to this chiral center, this compound can exist as a pair of stereoisomers known as enantiomers:

(R)-sec-butyl-n-butyl-amine

(S)-sec-butyl-n-butyl-amine

Enantiomers are non-superimposable mirror images of each other and have identical physical properties, such as boiling point and density, but can exhibit different biological activities and reactivity with other chiral compounds. nih.gov The separation of such racemic mixtures, a process known as chiral resolution, is a significant challenge in chemical synthesis. nih.gov A common method for resolving amine enantiomers is to react the racemic mixture with an enantiopure chiral acid, such as l-tartaric acid, to form diastereomeric salts, which have different physical properties and can be separated by methods like crystallization. nih.govrsc.org The crystallographic study of (S)-sec-butylammonium l-tartrate monohydrate confirms the successful separation of one enantiomer from a racemic mixture of sec-butylamine using this technique. nih.gov

Data Tables

Table 1: General Properties of this compound

| Identifier | Value | Source |

| IUPAC Name | (butan-2-yl)(butyl)amine | nih.gov |

| CAS Number | 4444-67-1 | nih.gov |

| Molecular Formula | C₈H₁₉N | chemeo.comnih.gov |

| Molecular Weight | 129.24 g/mol | chemeo.comnih.gov |

| SMILES | CCCCNC(C)CC | chemeo.com |

Table 2: Physicochemical Properties of this compound

| Property | Value | Unit | Source |

| Normal Boiling Point (Tboil) | 432.17 | K | chemeo.com |

| Enthalpy of Vaporization (ΔvapH°) | 39.45 | kJ/mol | chemeo.com |

| Critical Temperature (Tc) | 604.23 | K | chemeo.com |

| Critical Pressure (Pc) | 2589.85 | kPa | chemeo.com |

| Octanol/Water Partition Coefficient (logPoct/wat) | 2.175 | chemeo.com | |

| McGowan's Characteristic Volume (McVol) | 133.560 | ml/mol | chemeo.com |

| Note: The properties listed in Table 2 are Joback or Crippen calculated properties and not experimentally determined values. chemeo.com |

Properties

IUPAC Name |

N-butan-2-ylbutan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19N/c1-4-6-7-9-8(3)5-2/h8-9H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWZXRLJDNKCYOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(C)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70399716 | |

| Record name | N-(Butan-2-yl)butan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70399716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4444-67-1 | |

| Record name | N-(Butan-2-yl)butan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70399716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Synthetic Methodologies for Sec Butyl N Butyl Amine

Reductive Amination Pathways

Reductive amination stands as a cornerstone for the synthesis of sec-butyl-n-butyl-amine. This widely utilized method involves the reaction of a carbonyl compound, in this case, butanone (also known as methyl ethyl ketone), with a primary amine, n-butylamine, to form an intermediate imine. This imine is subsequently reduced to the final secondary amine product. This two-step process can often be carried out in a single pot, offering an efficient route to the target molecule.

Condensation of Butanone with Butylamine

The initial and crucial step in the reductive amination pathway is the condensation reaction between butanone and n-butylamine. In this reaction, the lone pair of electrons on the nitrogen atom of n-butylamine attacks the electrophilic carbonyl carbon of butanone. This is followed by a proton transfer and the elimination of a water molecule to form the corresponding N-substituted imine, N-butyl-2-iminobutane.

The formation of the imine is a reversible reaction, and to drive the equilibrium towards the product, the removal of water is often necessary. This can be achieved through various techniques, including azeotropic distillation or the use of dehydrating agents. The general reaction is as follows:

CH₃C(O)CH₂CH₃ + CH₃(CH₂₎₃NH₂ ⇌ CH₃C(=N(CH₂₎₃CH₃)CH₂CH₃ + H₂O

Catalytic Reduction Approaches

Once the imine is formed, it is reduced to the desired this compound. This reduction can be accomplished through several catalytic methods, primarily involving hydride reagents or catalytic hydrogenation.

Using Sodium Borohydride (B1222165): Sodium borohydride (NaBH₄) is a common and relatively mild reducing agent used for the reduction of imines. It is often preferred for its selectivity, as it typically does not reduce the starting ketone under standard conditions, allowing for a one-pot reaction where the reducing agent can be present from the start. The hydride ion (H⁻) from the borohydride attacks the electrophilic carbon of the imine, followed by protonation to yield the secondary amine.

Hydrogen with Catalysts: Catalytic hydrogenation is another powerful method for imine reduction. This involves the use of hydrogen gas (H₂) in the presence of a metal catalyst. Common catalysts for this transformation include Raney nickel, platinum (Pt), and palladium (Pd). The choice of catalyst can influence the reaction conditions, such as temperature and pressure, required for efficient conversion. For instance, platinum-based catalysts have been shown to be effective for the reductive amination of aldehydes and ketones with ammonia (B1221849) to produce secondary amines under mild conditions researchgate.net.

| Reducing Agent/Catalyst | General Reaction Conditions |

| Sodium Borohydride (NaBH₄) | Typically performed in a protic solvent like methanol or ethanol (B145695) at room temperature. |

| Hydrogen (H₂) with Raney Nickel | Often requires elevated temperature and pressure. |

| Hydrogen (H₂) with Platinum/Palladium | Can often be performed under milder conditions, sometimes even at atmospheric pressure. researchgate.net |

Industrial-Scale Synthetic Considerations

The transition from laboratory-scale synthesis to industrial production of this compound necessitates a focus on efficiency, safety, and cost-effectiveness. Key considerations include the use of continuous flow processes and the optimization of reaction parameters.

Continuous Flow Reactor Optimization for this compound Production

Continuous flow chemistry offers several advantages for the industrial synthesis of secondary amines. bohrium.comnih.govvapourtec.com These systems allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved yield, selectivity, and safety. For the synthesis of this compound, a continuous flow setup would typically involve pumping a mixture of butanone, n-butylamine, and a hydrogen source through a heated reactor column packed with a solid-supported catalyst.

The use of packed-bed reactors with heterogeneous catalysts simplifies product purification as the catalyst is retained within the reactor, eliminating the need for a separate filtration step. researchgate.netacs.org This approach has been successfully applied to the synthesis of various secondary amines. bohrium.com

Optimization of Reaction Conditions for Yield and Efficiency

To maximize the yield and efficiency of this compound synthesis, several reaction parameters must be carefully optimized. These include:

Temperature: Higher temperatures generally increase the reaction rate but can also lead to side reactions and catalyst degradation.

Pressure: In catalytic hydrogenation, higher hydrogen pressure can enhance the rate of reduction.

Catalyst Selection and Loading: The choice of catalyst and its concentration are critical for achieving high conversion and selectivity.

Stoichiometry of Reactants: The molar ratio of butanone to n-butylamine can be adjusted to optimize the formation of the desired secondary amine and minimize the formation of byproducts.

Solvent: The choice of solvent can influence the solubility of reactants and the activity of the catalyst.

Systematic studies are required to determine the optimal combination of these parameters for the specific synthesis of this compound.

Exploration of Alternative Synthetic Routes

While reductive amination is the most direct and common method for the synthesis of this compound, other synthetic strategies could be explored. One potential alternative is the alkylation of sec-butylamine (B1681703) with a butyl halide . This nucleophilic substitution reaction would involve the attack of the primary amine (sec-butylamine) on an n-butyl halide (e.g., n-butyl bromide or chloride).

CH₃CH₂CH(NH₂)CH₃ + CH₃(CH₂₎₃-X → CH₃CH₂CH(NH(CH₂₎₃CH₃)CH₃ + HX (where X = Cl, Br, I)

However, this method often suffers from a lack of selectivity, as the resulting secondary amine can be further alkylated to form a tertiary amine. Controlling the reaction conditions and the stoichiometry of the reactants is crucial to favor the formation of the desired secondary amine.

Another potential route could involve the amination of sec-butanol with n-butylamine over a suitable catalyst at elevated temperatures and pressures. This process, however, is generally less common for the synthesis of specific secondary amines due to the harsh conditions required and the potential for a mixture of products.

General Amine Alkylation Methods and Selectivity Control

The synthesis of secondary amines through the N-alkylation of a primary amine with an alkyl halide is a fundamental organic reaction. wikipedia.org This process involves the nucleophilic substitution of the halide by the amine. wikipedia.org However, a significant challenge in this approach is controlling the selectivity of the reaction. The secondary amine product is often more nucleophilic than the primary amine reactant, leading to subsequent alkylation and the formation of undesired tertiary amines and quaternary ammonium (B1175870) salts. masterorganicchemistry.com

Several strategies have been developed to achieve selective mono-N-alkylation:

Stoichiometric Control: Using a large excess of the primary amine can statistically favor the mono-alkylation product, but this is often impractical and requires separation of the product from the unreacted starting material.

Use of Specific Bases: The use of cesium bases, such as cesium hydroxide, in anhydrous solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), has been shown to promote selective mono-N-alkylation of primary amines. google.comusf.eduorganic-chemistry.org This method provides high yields of secondary amines and is effective for a wide variety of substrates under mild conditions (e.g., 23° C). google.comusf.edu The addition of powdered molecular sieves can further enhance selectivity by removing water produced during the reaction. google.comusf.edu

Reductive Amination: A more reliable and widely used method for the selective synthesis of secondary amines is reductive amination. youtube.comnih.gov This two-step, often one-pot, process involves the reaction of a primary amine with a carbonyl compound (an aldehyde or ketone) to form an imine intermediate. The imine is then reduced to the corresponding secondary amine. youtube.com

For the synthesis of this compound, two reductive amination pathways are possible:

Reaction of n-butylamine with 2-butanone.

Reaction of sec-butylamine with butanal.

The reduction of the imine can be accomplished using various reducing agents, such as sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄), or through catalytic hydrogenation. youtube.com Sodium triacetoxyborohydride (STAB) is a particularly mild and effective reagent for direct reductive amination. nih.gov This method is generally preferred over direct alkylation due to its higher selectivity, which effectively prevents the formation of overalkylation byproducts. nih.gov

Table 1: Comparison of General Synthesis Methods for Secondary Amines

| Method | Description | Advantages | Disadvantages |

|---|---|---|---|

| Direct Alkylation | Nucleophilic substitution of an alkyl halide with a primary amine. | Simple, uses readily available starting materials. | Prone to overalkylation, leading to mixtures of secondary, tertiary, and quaternary amines. masterorganicchemistry.com |

| Alkylation with Cesium Base | Mono-N-alkylation of a primary amine with an alkyl halide in the presence of a cesium base. | High selectivity for mono-alkylation, mild reaction conditions. google.comusf.edu | Requires specific base and anhydrous conditions. |

| Reductive Amination | Reaction of a primary amine with a ketone or aldehyde to form an imine, followed by reduction. | Excellent selectivity, avoids overalkylation, versatile. youtube.comnih.gov | May require a separate reduction step or specialized reagents like STAB. |

N-Alkylation of Secondary Amines using Solid Base Catalysts (e.g., Cs/LTA zeolite catalysts)

Heterogeneous catalysis offers significant advantages in chemical synthesis, including easier catalyst separation, potential for recycling, and improved process sustainability. Solid base catalysts, particularly cesium-exchanged LTA (Cs-LTA) zeolites, have emerged as highly effective catalysts for the selective N-alkylation of amines. acs.orgacs.org While direct studies on this compound are not prevalent, the N-alkylation of 1,2-benzisothiazolin-3-one (BIT) with bromobutane serves as an excellent model for this type of transformation. acs.org

In this system, Cs-LTA zeolites, prepared by impregnating or ion-exchanging LTA zeolites with cesium, catalyze the C-N bond formation. acs.orgfigshare.com The catalyst's performance is highly dependent on the preparation method and calcination temperature. acs.org

Mechanism and Role of the Catalyst: The reaction mechanism involves a synergistic interaction between the cesium ions and the basic sites of the zeolite framework. acs.orgacs.org

The Cs⁺ active centers activate the C-Br bond of the alkylating agent (e.g., a butyl bromide). acs.org

Simultaneously, the basic sites on the zeolite abstract a proton from the N-H bond of the amine, generating a more nucleophilic amine species. acs.org

Research on the synthesis of N-butyl-1,2-benzisothiazolin-3-one (BBIT) demonstrated that an optimized Cs-LTA catalyst could achieve a conversion rate of 99.21% with a product selectivity of 92.67%. acs.org The catalyst also showed good recyclability, maintaining over 80% of its activity after five cycles. acs.org This demonstrates the potential of Cs-LTA zeolites as robust and efficient catalysts for producing secondary amines like this compound from a primary amine and an alkyl halide.

Table 2: Catalytic Performance of Cs-LTA Zeolite in a Model N-Alkylation Reaction

| Catalyst | Preparation Method | BIT Conversion (%) | BBIT Selectivity (%) | Reusability |

|---|---|---|---|---|

| Cs-LTA/3 | Three-cycle ion-exchange | 99.21 | 92.67 | >80% activity after 5 cycles acs.org |

| Impregnated Cs/LTA | Equal volume impregnation | High | Lower than ion-exchanged | Not specified |

Data based on the N-alkylation of 1,2-benzisothiazolin-3-one (BIT) with bromobutane as a model reaction. acs.org

Biocatalytic Approaches for Secondary Amine Synthesis (drawing insights from model amine systems)

Biocatalysis has become a powerful tool for chemical synthesis, offering high selectivity and sustainability under mild reaction conditions. nih.gov For the synthesis of secondary amines, imine reductases (IREDs) and reductive aminases (RedAms) are particularly important classes of enzymes. acs.org These NADPH-dependent enzymes catalyze the asymmetric reductive amination of carbonyl compounds with a broad range of amines, providing access to structurally diverse chiral secondary amines. acs.orgfrontiersin.org

The synthesis of this compound via a biocatalytic route would involve the reaction of 2-butanone with n-butylamine (or butanal with sec-butylamine) catalyzed by a suitable RedAm or IRED. The key features of this approach include:

High Selectivity: Enzymes offer excellent stereo- and regioselectivity, which is often difficult to achieve with traditional chemical methods. nih.gov

Mild Conditions: Biocatalytic reactions are typically performed in aqueous buffers at or near room temperature and neutral pH, reducing energy consumption and the need for harsh reagents. nih.govfrontiersin.org

Sustainability: As a green chemistry tool, biocatalysis minimizes waste and avoids the use of toxic reagents or heavy metal catalysts. nih.gov

The reaction requires a nicotinamide cofactor (NADPH) as the source of reducing equivalents. To make the process economically viable, an in situ cofactor regeneration system is employed. nih.gov A common system uses glucose dehydrogenase (GDH) and a sacrificial glucose substrate to continuously regenerate the active NADPH from its oxidized form (NADP⁺). nih.govfrontiersin.org

Studies have shown that RedAms from various microbial sources, such as Aspergillus calidoustus, can catalyze the synthesis of a wide set of secondary amines with conversions of up to 97%. frontiersin.orgnih.gov The substrate scope is broad, accepting various aliphatic and aromatic ketones as well as different primary amines. frontiersin.org

Table 3: Model Reductive Amination Reactions Catalyzed by Reductive Aminases (RedAms)

| Ketone Substrate | Amine Substrate | Enzyme Source | Conversion (%) |

|---|---|---|---|

| Cyclohexanone | Ethylamine | Aspergillus calidoustus (AcRedAm) | 97 |

| Acetophenone | Methylamine | Bacterial (BaRedAm) | 95 |

| Hexan-2-one | Benzylamine | AcRedAm | 69 |

| Cyclopentanone | Propylamine | BaRedAm | 64 |

Data represents findings from model systems to illustrate the broad substrate scope and efficiency of RedAms. nih.govfrontiersin.org

Chemical Reactivity and Transformation Mechanisms of Sec Butyl N Butyl Amine

Electrophilic Substitution Reactions

The nitrogen atom of sec-butyl-n-butyl-amine serves as a nucleophilic center, readily attacking electron-deficient species. This reactivity is central to its participation in electrophilic substitution reactions, where a hydrogen atom on the nitrogen is replaced by an electrophilic group.

Secondary amines, including this compound, undergo alkylation when treated with alkyl halides through a nucleophilic substitution (SN2) mechanism. ncert.nic.inmasterorganicchemistry.com The reaction involves the nucleophilic attack of the amine's nitrogen on the electrophilic carbon of the alkyl halide, displacing the halide ion. This process yields a trialkylammonium salt, which is subsequently deprotonated by another molecule of the amine or a different base in the reaction mixture to form a tertiary amine. libretexts.org

The resulting tertiary amine is also nucleophilic and can react further with the alkyl halide to produce a quaternary ammonium (B1175870) salt, a compound where the nitrogen atom is bonded to four alkyl groups and carries a positive charge. masterorganicchemistry.comlibretexts.org The rate of these reactions is sensitive to steric effects; the bulky sec-butyl group in this compound can hinder the approach of the electrophile, potentially slowing the reaction compared to less sterically crowded secondary amines. masterorganicchemistry.commasterorganicchemistry.com

| Reactant 1 | Reactant 2 (Alkyl Halide) | Product Class |

| This compound | Methyl Iodide | Tertiary Amine |

| Sec-butyl-n-butyl-methyl-amine | Methyl Iodide | Quaternary Ammonium Salt |

This compound reacts with acylating agents such as acid chlorides and acid anhydrides in a process known as N-acylation. ncert.nic.in This is a nucleophilic acyl substitution reaction where the amine's nitrogen atom attacks the electrophilic carbonyl carbon of the acylating agent. libretexts.org The reaction proceeds through a tetrahedral intermediate, which then collapses to eliminate a leaving group (e.g., chloride from an acyl chloride or a carboxylate from an anhydride), resulting in the formation of an N,N-disubstituted amide. ncert.nic.inblogspot.com

The reaction is typically rapid and exothermic. blogspot.com To neutralize the acidic byproduct (e.g., HCl) formed during the reaction, a base like pyridine (B92270) or an excess of the amine itself is often used, which drives the equilibrium toward the product side. ncert.nic.in The kinetics of N-acylation are influenced by the steric hindrance around the nitrogen atom and the electrophilicity of the carbonyl carbon.

| Acylating Agent | Product | Byproduct |

| Ethanoyl chloride | N-(sec-butyl)-N-butylethanamide | HCl |

| Acetic anhydride | N-(sec-butyl)-N-butylethanamide | Acetic acid |

Redox Chemistry of this compound

The redox chemistry of amines involves the nitrogen atom participating in oxidation or the molecule undergoing reduction, although the latter is less common for the amine group itself.

The oxidation of secondary amines like this compound can yield several products depending on the oxidizing agent and reaction conditions. Common oxidation products include hydroxylamines and their subsequent oxidation products, nitrones. uomustansiriyah.edu.iq Stronger oxidation can lead to the cleavage of C-N bonds.

It is important to note that the formation of oximes is characteristic of the oxidation of primary amines, not secondary amines. organic-chemistry.org The oxidation of a primary amine can proceed through a hydroxylamine (B1172632) intermediate to an oxime. For a secondary amine such as this compound, the analogous pathway leads to a nitrone. uomustansiriyah.edu.iq Various oxidizing agents, including peroxides and permanganates, have been used for amine oxidation. researchgate.net

| Oxidizing Agent | Expected Product Class for Secondary Amines |

| Hydrogen Peroxide (H₂O₂) | N-oxide, Hydroxylamine |

| Peroxy acids (e.g., m-CPBA) | Hydroxylamine, Nitrone |

| Potassium Permanganate (KMnO₄) | Nitrone, C-N bond cleavage products |

The amine functional group is generally resistant to reduction. Secondary amines like this compound are stable under typical catalytic hydrogenation conditions or when treated with common chemical reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄). These reagents are typically used to synthesize amines from other nitrogen-containing functional groups like amides, nitriles, or nitro compounds, rather than to reduce the amines themselves.

Nucleophilic Reactivity of this compound

The defining chemical characteristic of this compound is its nucleophilicity, which stems from the lone pair of electrons on the nitrogen atom. libretexts.org This allows it to act as a Lewis base, donating its electron pair to an electrophile to form a new covalent bond. This behavior is the basis for the alkylation and acylation reactions discussed previously.

The nucleophilic strength of an amine is a balance of several factors, including basicity, steric hindrance, and solvent effects. masterorganicchemistry.com As a secondary amine, this compound is generally more basic and more nucleophilic than primary amines like n-butylamine, due to the electron-donating effect of the two alkyl groups. However, the steric bulk of the sec-butyl and n-butyl groups can impede its ability to attack sterically hindered electrophiles. masterorganicchemistry.com This steric effect makes this compound a stronger base but potentially a less effective nucleophile in certain SN2 reactions compared to less hindered secondary amines like diethylamine. masterorganicchemistry.com

| Factor | Influence on Nucleophilicity of this compound |

| Electron Density | Increased by two electron-donating alkyl groups, enhancing nucleophilicity. |

| Steric Hindrance | The sec-butyl and n-butyl groups can impede access to the nitrogen's lone pair, reducing reactivity towards bulky electrophiles. masterorganicchemistry.com |

| Basicity | Generally a stronger base than primary amines, which often correlates with higher nucleophilicity. masterorganicchemistry.com |

| Solvent | In protic solvents, hydrogen bonding can solvate the amine, slightly decreasing its nucleophilicity. Aprotic solvents are generally preferred for its nucleophilic reactions. vedantu.com |

General Nucleophilic Substitution Pathways

The defining characteristic of amines, including the secondary amine this compound, is the presence of a lone pair of electrons on the nitrogen atom. solubilityofthings.comchemguide.co.uk This lone pair makes the nitrogen atom a nucleophilic center, capable of donating its electrons to an electrophile (an electron-pair acceptor). solubilityofthings.com Consequently, this compound readily participates in nucleophilic substitution reactions, where it displaces a leaving group on an electrophilic molecule.

The most common examples of these reactions involve alkyl halides. wikipedia.orgbritannica.com When this compound acts as a nucleophile and attacks an alkyl halide (e.g., iodomethane (B122720) or bromoethane), it forms a new carbon-nitrogen bond. This process, known as alkylation, initially results in the formation of a tertiary ammonium salt. libretexts.orgopenstax.orgchemistrystudent.com This salt can then be deprotonated by a base (often another amine molecule) to yield a neutral tertiary amine. libretexts.org

The reactivity of this compound in these pathways is influenced by steric hindrance. solubilityofthings.com The presence of both a sec-butyl and an n-butyl group around the nitrogen atom can impede its ability to attack sterically crowded electrophiles compared to less hindered primary amines.

The alkylation does not necessarily stop at the tertiary amine stage. The resulting tertiary amine still possesses a lone pair of electrons and can itself act as a nucleophile, reacting with another molecule of the alkyl halide to form a quaternary ammonium salt. libretexts.orgchemistrystudent.com In a quaternary ammonium salt, the nitrogen atom is bonded to four carbon atoms and carries a permanent positive charge. chemistrystudent.com

| Reactant | Intermediate Product | Final Product (after deprotonation) | Further Reaction Product |

|---|---|---|---|

| Iodomethane (CH₃I) | Sec-butyl-n-butyl-methylammonium iodide | Sec-butyl-n-butyl-methylamine (Tertiary Amine) | Sec-butyl-n-butyl-dimethylammonium iodide (Quaternary Ammonium Salt) |

| Bromoethane (CH₃CH₂Br) | Sec-butyl-n-butyl-ethylammonium bromide | Sec-butyl-n-butyl-ethylamine (Tertiary Amine) | Sec-butyl-n-butyl-diethylammonium bromide (Quaternary Ammonium Salt) |

Participation in Biochemical Reactions (general principles)

Amines are ubiquitous in biological systems, forming the basis of amino acids, neurotransmitters, and proteins. wikipedia.org Secondary amines like this compound can undergo specific transformations within a biological context, primarily related to metabolic and detoxification pathways.

A significant biochemical reaction involving secondary amines is their reaction with nitrous acid (HNO₂) to form N-nitrosamines. britannica.com This reaction can occur in the body, particularly under acidic conditions such as in the stomach, from the ingestion of nitrites, which are used as food preservatives. britannica.com Many N-nitrosamines are known to be potent carcinogens, making this a critical transformation from a toxicological standpoint. britannica.com

Another important biochemical pathway is conjugation with glucuronic acid, a common mechanism for eliminating foreign chemicals from the body. nih.gov Secondary amines can first react reversibly with carbon dioxide (CO₂), which is abundant in biological systems, to form a carbamic acid. nih.gov This carbamic acid intermediate is then a suitable substrate for the enzyme UDP-glucuronosyltransferase (UGT), which catalyzes the attachment of a glucuronic acid moiety. The resulting product is a stable carbamate (B1207046) glucuronide, which is more water-soluble and readily excreted. nih.gov This pathway has been identified for numerous pharmaceutical compounds containing secondary amine groups in various species, including humans. nih.gov

Reactions with Carbon Dioxide (relevant to secondary amines)

Secondary amines, including this compound, undergo a characteristic and reversible reaction with carbon dioxide (CO₂). nih.govmdpi.com This reaction is of significant interest in industrial applications, such as carbon capture technologies. nih.govresearchgate.net The fundamental mechanism involves the nucleophilic nitrogen atom of the amine attacking the electrophilic carbon atom of the CO₂ molecule. nih.gov

The reaction is generally considered a single-step, concerted process. acs.org The interaction proceeds through a zwitterionic transition state to form a carbamic acid. acs.org In the presence of a second molecule of the amine, which acts as a base, the carbamic acid is deprotonated to form a stable ionic salt known as an alkylammonium carbamate. mdpi.com

This reversibility is temperature-dependent; heating the alkylammonium carbamate salt can shift the equilibrium back towards the amine and CO₂, a principle used in the regeneration of amine solvents in carbon capture systems. mdpi.com

| Step | Description | Intermediate/Product |

|---|---|---|

| 1 | The nucleophilic nitrogen of the secondary amine attacks the electrophilic carbon of CO₂. | Zwitterionic Transition State / Carbamic Acid |

| 2 | A second amine molecule acts as a base, abstracting the proton from the carbamic acid. | Alkylammonium Carbamate Salt |

Catalysis and Ligand Chemistry Involving Sec Butyl N Butyl Amine

Role as a Vulcanization Accelerator in Rubber Chemistry

Sec-butyl-n-butyl-amine, a secondary amine, can function as a vulcanization accelerator in the rubber industry. Vulcanization is a critical chemical process that converts natural rubber and related polymers into more durable materials by forming cross-links between polymer chains. wikipedia.org Accelerators are added to the rubber compound to increase the rate of this cross-linking reaction, allowing vulcanization to occur at lower temperatures and with greater efficiency. alfa-chemistry.comlusida.com

Secondary amines are known to act as accelerators, although their activity can vary based on their molecular structure. For instance, secondary amines like dicyclohexylamine (B1670486) are used to create slower accelerants, which are necessary in specific applications such as curing rubber onto metal components like the steel cords in tires. wikipedia.orgchemeurope.com The steric hindrance and basicity of the amine play a crucial role in its effectiveness. The two different alkyl groups in this compound (a secondary butyl group and a normal butyl group) influence its steric profile and basicity, which in turn dictates its activity as an accelerator.

Table 1: Classification of Common Vulcanization Accelerators

| Accelerator Class | Examples | Relative Curing Speed | Typical Role |

|---|---|---|---|

| Guanidines | Diphenyl guanidine (B92328) (DPG) | Slow | Primary or Secondary |

| Thiazoles | 2-Mercaptobenzothiazole (MBT) | Moderate to Fast | Primary |

| Sulfenamides | N-Cyclohexyl-2-benzothiazolesulfenamide (CBS) | Fast with delayed action | Primary |

| Amines | Dicyclohexylamine, this compound | Slow to Moderate | Secondary/Activator |

| Thiurams | Tetramethylthiuram disulfide (TMTD) | Very Fast | Primary or Secondary |

| Dithiocarbamates | Zinc diethyl dithiocarbamate (B8719985) (ZDEC) | Very Fast | Secondary |

This table provides a general classification and relative speeds of different accelerator types.

Functionalization in Advanced Material Science

Drawing insights from the broader class of amines, this compound is a candidate for the surface functionalization of various nanomaterials, including carbon nanotubes and graphene oxide. researchgate.netrsc.org The introduction of amino groups onto the surface of nanomaterials is a key strategy to enhance their dispersion, solubilization, and processability. researchgate.net Amines achieve this through their basicity, nucleophilicity, and their ability to form hydrogen bonds, which allows them to interact effectively with both the nanomaterial surface and the surrounding solvent or matrix. researchgate.net

The functionalization process can be achieved through covalent or non-covalent interactions. For instance, amines can react with carboxylic acid or epoxy groups present on the surface of oxidized nanomaterials to form stable amide linkages. researchgate.net This covalent attachment of this compound would modify the surface properties of the nanomaterial, for example, by increasing its hydrophobicity due to the presence of the butyl chains. rsc.orgresearchgate.net This modification can improve the compatibility and dispersion of the nanomaterial within a polymer matrix, leading to enhanced mechanical properties of the resulting composite material. rsc.org The accessibility of the amine groups on the surface after functionalization is crucial for subsequent applications and can be validated using various analytical techniques. rsc.org

In the synthesis of colloidal nanocrystals, organic ligands are essential for controlling particle growth, preventing aggregation, and providing solubility in various solvents. researchgate.netupc.edu Amines, including secondary amines like this compound, can serve as effective ligands in these systems. acs.org The binding of amine ligands to the nanocrystal surface is a dynamic process governed by factors such as the ligand's basicity (pKb), steric bulk, and the nature of the solvent. acs.org

The two distinct alkyl chains (sec-butyl and n-butyl) of this compound would influence its packing on the nanocrystal surface. The structure of the ligand shell plays a significant role in the properties of the nanocrystals. researchgate.net For instance, the length and branching of the alkyl chains can affect inter-ligand interactions, which in turn influences the nanocrystals' solubility and their ability to self-assemble into ordered superlattices. researchgate.net By carefully selecting ligands like this compound, it is possible to tune the surface chemistry of nanocrystals, thereby controlling their solubility in specific solvents. nih.gov This control is critical for processing nanocrystals into thin films for electronic and optoelectronic applications. The use of mixed ligand systems can sometimes lead to a significant, entropy-driven increase in solubility compared to single-ligand systems. nih.gov

Amine-Catalyzed Organic Transformations

Secondary amines are a cornerstone of organocatalysis, a field that uses small organic molecules to accelerate chemical reactions. This compound, as a secondary amine, can participate in a variety of organic transformations, most notably through the formation of enamine or iminium ion intermediates. acs.orgresearchgate.net

In enamine catalysis, the secondary amine reacts with a carbonyl compound (an aldehyde or ketone) to form a nucleophilic enamine. researchgate.netlibretexts.org This enamine can then react with various electrophiles in reactions such as Michael additions, α-alkylations, and aldol (B89426) reactions. acs.orgresearchgate.net The steric and electronic properties of the amine catalyst are critical for controlling the reactivity and stereoselectivity of the transformation. The asymmetric nature of this compound could potentially influence the stereochemical outcome of such reactions, although chiral amines are typically required for high enantioselectivity.

Conversely, in iminium catalysis, the secondary amine reacts with an α,β-unsaturated carbonyl compound to form an electrophilic iminium ion. This activation strategy lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the substrate, making it more susceptible to attack by nucleophiles. This approach is widely used in conjugate addition reactions. researchgate.net Although effective, a potential deactivation pathway for secondary amine catalysts is through undesired side reactions, such as aldol reactions between aldehyde substrates, which can consume the catalyst. acs.org

Table 2: General Organic Transformations Catalyzed by Secondary Amines

| Reaction Type | Intermediate | Role of Amine | Example Transformation |

|---|---|---|---|

| Michael Addition | Enamine | Forms nucleophilic enamine from donor | Addition of aldehydes to nitroolefins |

| Aldol Reaction | Enamine | Forms nucleophilic enamine from donor | Reaction between two carbonyl compounds |

| Conjugate Addition | Iminium Ion | Forms electrophilic iminium ion from acceptor | Diels-Alder reactions, Friedel-Crafts alkylations |

| α-Alkylation | Enamine | Forms nucleophilic enamine from carbonyl | Alkylation of aldehydes or ketones |

Complexation with Metal Centers

The nitrogen atom in this compound possesses a lone pair of electrons, making it a Lewis base capable of coordinating to electron-deficient metal centers to form coordination complexes or adducts. inorgchemres.org Amines are common ligands in coordination chemistry and can bind to a wide variety of transition metals.

In the context of Cobalt(III) Schiff base complexes, amines can act as axial ligands, binding to the cobalt center above or below the plane of the tetradentate Schiff base ligand. inorgchemres.org These Schiff base complexes are studied as models for biological systems and as catalysts for various reactions. inorgchemres.orgrsc.org The binding of an amine ligand like this compound to the cobalt center can modulate the electronic and steric properties of the complex, thereby influencing its reactivity and catalytic activity. chemrxiv.org For example, the lability of the axial amine ligand can be a critical factor in the catalytic cycle of reactions mediated by the cobalt complex. chemrxiv.org The formation of such adducts is a fundamental step in many catalytic processes where the metal complex is the active catalyst and the amine plays a role as a ligand or a substrate-activating species. science.gov

Dithiocarbamate Ligand Derivatives

Dithiocarbamate ligands derived from this compound represent a class of versatile chelating agents in coordination chemistry. Their synthesis is typically achieved through the reaction of this compound with carbon disulfide, often in the presence of a base to deprotonate the resulting dithiocarbamic acid. These ligands readily form stable complexes with a wide array of transition metals, giving rise to compounds with diverse structural motifs and potential applications in catalysis.

The synthesis of dithiocarbamate ligands is a well-established process. For instance, the reaction of a secondary amine, such as N-sec-butyl-n-propylamine, with carbon disulfide in an ethanol (B145695) solution yields the corresponding dithiocarbamate anion. nih.gov This anion can then be reacted with a metal salt, such as zinc chloride, to form the metal dithiocarbamate complex. nih.gov A similar methodology can be applied to this compound to produce the N-sec-butyl-N-n-butyldithiocarbamate ligand.

Metal complexes incorporating dithiocarbamate ligands exhibit a range of coordination geometries, including tetrahedral, square planar, and octahedral, depending on the metal ion and the presence of other coordinating ligands. nih.gov The structural characteristics of these complexes play a crucial role in their catalytic activity.

While specific research detailing the catalytic applications of dithiocarbamate complexes derived exclusively from this compound is limited in publicly accessible literature, the broader class of dialkyldithiocarbamate complexes has demonstrated significant catalytic potential in various organic transformations. mdpi.com These complexes are known to be effective catalysts in reactions such as cross-coupling reactions, and oxidation reactions. mdpi.cominorgchemres.org

For example, copper(II) complexes with N,N,N-tridentate anilido-imine ligands have shown excellent catalytic activity in Chan-Lam coupling reactions for the formation of C-N bonds. mdpi.com While not a dithiocarbamate, this highlights the catalytic utility of copper complexes with nitrogen and other donor atoms. Similarly, various transition metal complexes, including those of copper, have been investigated as catalysts for the oxidation of alcohols and alkanes. inorgchemres.orgnih.gov Given the strong chelating ability of the N-sec-butyl-N-n-butyldithiocarbamate ligand, its metal complexes would be expected to exhibit catalytic activity in similar transformations.

The synthesis of a bis-(N-sec-butyl-dithiocarbamato)-nitrido-technetium-99m complex has been reported, demonstrating the formation of a stable complex with this ligand framework. mdpi.com Although this study focused on radiopharmaceutical applications, it underscores the ability of the N-sec-butyl dithiocarbamate ligand to coordinate with transition metals.

Detailed research into the catalytic performance of specific N-sec-butyl-N-n-butyldithiocarbamate metal complexes would involve the synthesis of the complex, followed by its application in a target catalytic reaction. The efficiency of the catalyst would be evaluated based on parameters such as product yield, turnover number, and selectivity under various reaction conditions.

Advanced Spectroscopic Characterization of Sec Butyl N Butyl Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating the molecular structure of Sec-butyl-n-butyl-amine by providing detailed information about the hydrogen, carbon, and nitrogen atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound is predicted to show distinct signals for each unique proton environment. The protons on the carbon atoms directly attached to the nitrogen (the α-carbons) are expected to be the most deshielded, appearing furthest downfield in the aliphatic region due to the electron-withdrawing effect of the nitrogen atom. libretexts.org The single proton on the nitrogen atom (N-H) would likely appear as a broad signal with a variable chemical shift, a common characteristic for amine protons due to hydrogen bonding and chemical exchange. libretexts.org

The predicted chemical shifts (δ), multiplicities, and integrations for the protons in this compound are detailed in the table below.

Predicted ¹H NMR Spectral Data for this compound

| Protons (Label) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| H-a | ~0.9 (t) | Triplet | 3H |

| H-b | ~1.3-1.4 (sextet) | Sextet | 2H |

| H-c | ~1.5-1.6 (quintet) | Quintet | 2H |

| H-d | ~2.5-2.6 (t) | Triplet | 2H |

| H-e | ~0.9 (t) | Triplet | 3H |

| H-f | ~1.5-1.6 (quintet) | Quintet | 2H |

| H-g | ~2.6-2.7 (sextet) | Sextet | 1H |

| H-h | ~1.0 (d) | Doublet | 3H |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The proton-decoupled ¹³C NMR spectrum of this compound is expected to display eight unique signals, corresponding to the eight chemically distinct carbon atoms in the molecule. Similar to the ¹H NMR spectrum, the carbons directly bonded to the nitrogen atom (C-d and C-g) will be the most deshielded among the aliphatic carbons and thus have the largest chemical shifts. The terminal methyl carbons (C-a, C-e, and C-h) are predicted to be the most shielded, appearing at the lowest chemical shift values.

The following table outlines the predicted chemical shifts for each carbon atom in this compound.

Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom (Label) | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-a | ~14.1 |

| C-b | ~20.6 |

| C-c | ~32.2 |

| C-d | ~50.0 |

| C-e | ~10.5 |

| C-f | ~29.8 |

| C-g | ~56.5 |

Nitrogen-15 Nuclear Magnetic Resonance (¹⁵N NMR) Analysis

¹⁵N NMR spectroscopy provides direct insight into the electronic environment of the nitrogen atom. Although it is a less sensitive technique due to the low natural abundance of the ¹⁵N isotope, it is a valuable tool for characterizing nitrogen-containing compounds. huji.ac.ilresearchgate.net For aliphatic secondary amines, the ¹⁵N chemical shifts typically fall within a specific range. science-and-fun.de The chemical shift is influenced by factors such as alkyl substitution and steric hindrance.

For this compound, the nitrogen atom is in a secondary aliphatic amine environment. Its chemical shift is expected to be within the typical range observed for such compounds.

Predicted ¹⁵N NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Reference |

|---|

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups and bonding arrangements within a molecule by probing its molecular vibrations.

Fourier Transform Infrared (FTIR) Spectroscopy (Neat, ATR-IR, Vapor Phase IR)

The FTIR spectrum of this compound, a secondary amine, is characterized by several key absorption bands. The most diagnostic feature for a secondary amine is a single, weak-to-medium intensity N-H stretching band in the region of 3350–3310 cm⁻¹. orgchemboulder.com This distinguishes it from primary amines, which show two N-H stretching bands, and tertiary amines, which show none. spectroscopyonline.com

Other significant absorptions include the C-H stretching vibrations of the butyl groups, the C-N stretching vibration, and the N-H bending (wagging) vibration. In a neat (liquid) or ATR-IR spectrum, the N-H stretching band may appear broadened due to intermolecular hydrogen bonding. In a vapor phase spectrum, this band would be sharper and at a slightly higher frequency.

The table below summarizes the predicted key FTIR absorption bands for this compound.

Predicted FTIR Absorption Bands for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity | Notes |

|---|---|---|---|

| N-H Stretch | 3350 - 3310 | Weak - Medium | A single peak, characteristic of secondary amines. orgchemboulder.com |

| C-H Aliphatic Stretch | 2960 - 2850 | Strong | Multiple bands from CH₃ and CH₂ groups. |

| N-H Wag (Bend) | 750 - 700 | Medium - Strong, Broad | Out-of-plane bending vibration. spectroscopyonline.com |

Near-Infrared (NIR) Spectroscopy

Near-Infrared (NIR) spectroscopy measures the overtone and combination bands of fundamental molecular vibrations, particularly those involving hydrogen atoms (C-H, O-H, N-H). The NIR spectrum of this compound would be dominated by the first overtone of the N-H stretching vibration, which is expected to appear in the 6600-6700 cm⁻¹ region. Overtones of C-H stretching vibrations would also be prominent, typically appearing in the 5600-6000 cm⁻¹ region. NIR spectra are generally characterized by broad, overlapping bands, making them more suitable for quantitative analysis and process monitoring rather than detailed structural elucidation.

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| n-butylamine |

| sec-butylamine (B1681703) |

| Diethylamine |

Vibrational Analysis of Functional Groups

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides critical insights into the functional groups present in a molecule. For this compound, a secondary aliphatic amine, these methods reveal characteristic vibrational modes.

Secondary amines are distinguished by a single, weak to medium N-H stretching absorption band in the region of 3350-3310 cm⁻¹ in their infrared spectra. orgchemboulder.com This is in contrast to primary amines, which show two bands in this region, and tertiary amines, which show none. orgchemboulder.comlibretexts.org Hydrogen bonding in concentrated liquid samples can shift this N-H absorption to lower frequencies. libretexts.org

The C-N stretching vibration for aliphatic amines like this compound typically appears as a medium or weak band in the 1250-1020 cm⁻¹ range. orgchemboulder.com Additionally, a strong and broad band resulting from N-H wagging is observable for primary and secondary amines in the 910-665 cm⁻¹ region. orgchemboulder.com Other vibrations, such as C-H stretching and bending, will also be present but are less specific for identifying the amine functionality.

The table below summarizes the expected characteristic vibrational frequencies for this compound.

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |

| N-H Stretch | Secondary Amine (R₂NH) | 3350 - 3310 | Weak to Medium |

| C-H Stretch | Alkyl (CH₃, CH₂) | 2960 - 2850 | Strong |

| N-H Wag | Secondary Amine (R₂NH) | 910 - 665 | Strong, Broad |

| C-N Stretch | Aliphatic Amine | 1250 - 1020 | Medium to Weak |

This interactive table is based on established data for secondary aliphatic amines. orgchemboulder.comlibretexts.org

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions.

Gas Chromatography-Mass Spectrometry (GC-MS) Fragmentation Patterns

In GC-MS, the compound is first separated from a mixture by gas chromatography and then introduced into the mass spectrometer, where it is ionized, typically by electron impact (EI). This high-energy ionization process causes the molecule to fragment in a predictable manner.

For aliphatic amines, the most characteristic fragmentation pathway is α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. openstax.orglibretexts.org This cleavage results in the formation of a resonance-stabilized, nitrogen-containing cation. The largest alkyl group attached to the α-carbon is preferentially lost as a radical. miamioh.edu

In the case of this compound (molar mass: 129.24 g/mol ), two primary α-cleavage pathways are possible:

Loss of a propyl radical (•CH₂CH₂CH₃) from the n-butyl group, resulting in a fragment ion with m/z = 86.

Loss of an ethyl radical (•CH₂CH₃) from the sec-butyl group, leading to a fragment ion with m/z = 100. This is often the most abundant ion (base peak).

The molecular ion (M⁺) peak for aliphatic amines may be weak or absent. miamioh.edu According to the nitrogen rule, a molecule with an odd number of nitrogen atoms will have an odd nominal molecular mass, which is the case for this compound (C₈H₁₉N). whitman.edulibretexts.org

The table below outlines the expected major fragmentation ions for this compound in a typical GC-MS spectrum.

| Ion | Proposed Structure | m/z (Mass-to-Charge Ratio) | Fragmentation Pathway |

| [M]⁺ | [C₈H₁₉N]⁺ | 129 | Molecular Ion |

| [M-29]⁺ | [C₆H₁₄N]⁺ | 100 | α-cleavage (loss of •C₂H₅) |

| [M-43]⁺ | [C₅H₁₂N]⁺ | 86 | α-cleavage (loss of •C₃H₇) |

| [M-15]⁺ | [C₇H₁₆N]⁺ | 114 | α-cleavage (loss of •CH₃) |

This interactive table is based on established fragmentation patterns for aliphatic amines. openstax.orgmiamioh.edu

High-Resolution Mass Spectrometry (HRMS) for Byproduct Identification

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise mass of a molecule with high accuracy, often to four or more decimal places. researchgate.net This capability allows for the unambiguous determination of a compound's elemental formula. youtube.com In the context of synthesizing this compound, HRMS can be used to identify and characterize potential byproducts that may have the same nominal mass but different elemental compositions.

For example, during the synthesis, side reactions could lead to the formation of isomers or compounds with different degrees of alkylation. While standard MS might not distinguish between compounds with the same integer mass, HRMS provides the necessary resolution. youtube.comazolifesciences.com

Consider the target molecule and a hypothetical byproduct, an oxygen-containing impurity with the same nominal mass. HRMS can easily differentiate them based on their exact masses.

| Compound | Molecular Formula | Nominal Mass (Da) | Exact Mass (Da) |

| This compound | C₈H₁₉N | 129 | 129.15175 |

| Hypothetical Impurity A | C₇H₁₅O₂ | 129 | 129.10723 |

| Hypothetical Impurity B | C₉H₂₃ | 129 | 129.18000 |

This interactive table illustrates how HRMS distinguishes between isobars based on their precise mass.

This high level of precision is crucial for quality control, ensuring the purity of the synthesized compound by detecting and identifying even trace amounts of unexpected byproducts. azolifesciences.com

X-ray Diffraction (XRD) Studies (for crystalline derivatives or complexes)

X-ray Diffraction (XRD) is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. While this compound is a liquid at standard conditions, its crystalline derivatives, such as salts (e.g., hydrochloride or hydrobromide) or metal coordination complexes, can be analyzed using single-crystal XRD. mdpi.com

This analysis provides precise information on:

Bond lengths and angles: The exact distances between atoms and the angles between bonds within the molecule.

Conformation: The spatial arrangement of the sec-butyl and n-butyl chains.

Intermolecular interactions: The presence and geometry of hydrogen bonds (e.g., N-H···Cl⁻), van der Waals forces, and other non-covalent interactions that dictate the crystal packing. nih.govresearchgate.net

For example, in a crystal structure of a secondary amine salt, the N-H bond would be directed towards the anion, and its geometry can be precisely determined. cdnsciencepub.com Such structural data is invaluable for understanding the molecule's reactivity, physical properties, and for computational modeling studies. nih.gov

The table below lists key structural parameters that can be obtained from an XRD study of a crystalline derivative of this compound.

| Parameter | Description | Typical Information Gained |

| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal. | Crystal system, density. |

| Bond Lengths | The distance between the nuclei of two bonded atoms (e.g., C-N, C-C, N-H). | Confirmation of covalent structure. |

| Bond Angles | The angle formed between three connected atoms (e.g., C-N-C, H-N-C). | Molecular geometry and steric effects. |

| Torsion Angles | The dihedral angle describing the rotation around a bond. | Conformational analysis of the alkyl chains. |

| Hydrogen Bonding | Geometry and distances of intermolecular N-H···X interactions. | Understanding of crystal packing and stability. |

This interactive table summarizes the type of data obtained from X-ray diffraction analysis.

Computational Chemistry and Theoretical Studies of Sec Butyl N Butyl Amine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental tools for predicting the structures, properties, and reactivity of molecules. rsc.orgresearchgate.net For a secondary amine like sec-butyl-n-butyl-amine, these methods can offer profound insights into its electronic structure and potential chemical transformations.

Density Functional Theory (DFT) Applications for Structure and Reactivity

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. researchgate.netnih.gov It is particularly effective for predicting geometries, reaction energies, and chemical reactivity descriptors. nih.gov

Molecular Structure and Electronic Properties: DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), can accurately predict the bond lengths, bond angles, and dihedral angles of this compound. nih.gov These calculations would reveal the most stable conformations of the molecule, considering the rotational flexibility of the sec-butyl and n-butyl chains.

Key electronic properties that can be determined include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and stability. For secondary amines, the HOMO is typically localized on the nitrogen atom's lone pair of electrons, making it the primary site for electrophilic attack.

Reactivity Descriptors: From the HOMO and LUMO energies, various reactivity descriptors can be calculated to predict how this compound would behave in chemical reactions. These descriptors, derived from conceptual DFT, provide a quantitative measure of chemical reactivity. researchgate.net

| Descriptor | Formula | Significance for this compound |

| Chemical Potential (μ) | μ ≈ (EHOMO + ELUMO) / 2 | Indicates the tendency of electrons to escape from the system. |

| Chemical Hardness (η) | η ≈ (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. A larger HOMO-LUMO gap implies greater hardness and lower reactivity. |

| Electrophilicity Index (ω) | ω = μ2 / (2η) | Quantifies the ability of the molecule to accept electrons. |

| Condensed Fukui Functions | - | Identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attack. For amines, the nitrogen atom is typically the most nucleophilic site. nih.gov |

Studies on similar amines show that increasing the alkyl chain length can influence these electronic properties, which in turn affects their reactivity in processes like nucleophilic substitution or reactions with CO2. mdpi.com

Ab Initio Molecular Dynamics Simulations of Reaction Pathways

Ab initio molecular dynamics (AIMD) is a powerful simulation technique that models the dynamic evolution of a system of atoms and electrons over time, based on quantum mechanical principles without prior experimental data. researchgate.netnih.gov This method is particularly useful for exploring complex reaction mechanisms in condensed phases, such as in aqueous solutions. researchgate.netresearchgate.net

For this compound, AIMD simulations could be employed to:

Model Solvation Effects: Simulate the amine in an aqueous environment to understand how water molecules interact with the amine group and the alkyl chains, influencing its conformation and reactivity.

Trace Reaction Coordinates: Follow the trajectory of a chemical reaction, such as proton transfer or nucleophilic attack, on a picosecond timescale. mdpi.com This allows for the observation of transient intermediates and the role of solvent molecules in stabilizing or participating in the reaction. researchgate.net

Determine Free Energy Barriers: By combining AIMD with enhanced sampling techniques like metadynamics, it is possible to calculate the free energy profiles of reactions, providing insights into reaction rates and equilibria. researchgate.net

For instance, AIMD simulations have been instrumental in elucidating the reaction mechanisms of amines with CO2, revealing the critical role of water in mediating proton transfers and stabilizing zwitterionic intermediates. researchgate.netresearchgate.net A similar approach could map the reaction pathways of this compound in various chemical environments.

Mechanistic Investigations

Computational chemistry provides indispensable tools for elucidating the detailed mechanisms of chemical reactions, including the identification of short-lived transition states and intermediates. researchgate.net

Elucidation of Reaction Pathways and Transition States

By mapping the potential energy surface of a reaction, computational methods can identify the lowest energy path from reactants to products. This involves locating and characterizing the geometry and energy of all stationary points, including reactants, products, intermediates, and, crucially, transition states.

Transition State Theory: The transition state is the highest energy point along the reaction coordinate and its structure determines the kinetic feasibility of a reaction. DFT calculations are widely used to locate transition state geometries and calculate activation energies (the energy difference between the reactants and the transition state). mdpi.com A lower activation energy corresponds to a faster reaction rate. For reactions involving this compound, such as nucleophilic substitution or elimination, computational analysis can pinpoint the precise geometry of atoms at the transition state, revealing the nature of bond-breaking and bond-forming processes.

For example, in the study of electrophilic aminoalkenylation, computational analysis revealed an ambimodal transition state that leads to the formation of two different intermediates, thereby controlling the product ratio dynamically. pku.edu.cn

Analysis of Catalyst Effects on Reactivity and Selectivity

Catalysts accelerate chemical reactions by providing an alternative reaction pathway with a lower activation energy. Computational studies are essential for understanding how a catalyst interacts with reactants to achieve this rate enhancement.

For reactions involving secondary amines, catalysts can play several roles:

Activation of Reactants: A catalyst can activate the amine or the other reactant. For example, in aerobic oxidation of secondary amines, a quinone catalyst facilitates the reaction through an addition-elimination pathway. nih.gov

Stabilization of Transition States: The catalyst can bind to the transition state structure more strongly than to the ground state reactants, thereby lowering the activation energy.

Controlling Selectivity: By creating a specific steric and electronic environment, a catalyst can direct the reaction to form one product over others (regio- or stereoselectivity).

Computational modeling of catalytic cycles, often using DFT, can map out the entire reaction pathway, calculate the energies of all intermediates and transition states, and explain the observed reactivity and selectivity. Studies on tertiary amine-catalyzed reactions have shown that the amine can act as a proton relay, facilitating bond activation. researchgate.net Similar computational approaches could be used to design or optimize catalysts for reactions involving this compound.

Stereochemical Selectivity and Enantiomeric Ratio (E) Evaluation

Since this compound is a chiral molecule (due to the sec-butyl group), understanding and predicting stereoselectivity in its reactions is crucial. Computational chemistry offers powerful tools to predict which enantiomer or diastereomer will be preferentially formed.

Predicting Enantiomeric Excess: The enantiomeric excess (ee) of a reaction is determined by the difference in the activation free energies (ΔΔG‡) of the transition states leading to the two enantiomers (R and S). A small difference in these energies can lead to a high enantiomeric excess. ub.edu

ΔΔG‡ = ΔG‡(major) - ΔG‡(minor) = -RT ln(E)

Where E is the enantiomeric ratio. Quantum mechanical methods, such as DFT, can calculate these energy differences with high accuracy, allowing for the prediction of enantioselectivity. ub.edursc.org

Computational studies on biocatalysts like imine reductases (IREDs) have successfully elucidated the origins of stereoselectivity in the synthesis of chiral amines. rsc.orgrsc.orgnih.gov These studies model the docking of substrates into the enzyme's active site and calculate the energies of the hydride transfer transition states for both possible stereochemical outcomes. nih.gov By identifying key interactions (e.g., electrostatic, steric) that stabilize one transition state over the other, researchers can rationally engineer enzymes for improved or reversed stereoselectivity. rsc.orgrsc.org Similar computational strategies could be applied to predict the stereochemical outcome of reactions involving this compound, whether through enzymatic or small-molecule catalysis.

Molecular Interactions and Thermodynamic Properties of this compound

Computational chemistry provides powerful tools to investigate the molecular interactions and thermodynamic properties of this compound at an atomic level. These studies offer insights into the molecule's behavior, stability, and interactions with its environment.

Conformational Isomerism and Energy Landscape Analysis

Conformational isomerism in this compound arises from the rotation around its single bonds, primarily the Carbon-Carbon (C-C) and Carbon-Nitrogen (C-N) bonds. The combination of the flexible n-butyl group and the more sterically hindered sec-butyl group attached to the central nitrogen atom results in a complex potential energy surface with multiple local minima, each corresponding to a stable conformer.

The analysis of the energy landscape involves identifying these stable conformers and the energy barriers that separate them. The most stable conformations are generally those that minimize steric hindrance and torsional strain. For secondary amines, staggered conformations around the C-N bonds are typically favored to reduce repulsion between bulky substituents.

Key rotational dynamics influencing the conformational landscape include:

Rotation around the C-N bonds: The orientation of the n-butyl and sec-butyl groups relative to each other is a primary determinant of conformational stability.

Rotation within the alkyl chains: Rotations around the C-C bonds within both the n-butyl and sec-butyl chains lead to various gauche and anti arrangements, further diversifying the conformational possibilities.

Computational methods, such as molecular mechanics or quantum chemical calculations, can be used to map this energy landscape. By systematically rotating key dihedral angles and calculating the corresponding energy, a potential energy surface can be generated. This analysis identifies the lowest-energy (most populated) conformers and provides the energy differences between them, which are crucial for understanding the molecule's flexibility and its thermodynamic properties in different environments. The identification of distinct conformation classes is a critical step in understanding structure-function relationships nih.gov.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR spectra)

Theoretical calculations are instrumental in predicting and interpreting the spectroscopic signatures of this compound.

NMR Chemical Shifts: Density Functional Theory (DFT) coupled with the Gauge-Including Atomic Orbital (GIAO) method is a standard and effective approach for predicting NMR chemical shifts nih.govresearchgate.netmdpi.com. This method involves optimizing the molecular geometry and then calculating the magnetic shielding tensors for each nucleus. The calculated shielding values are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (TMS).

Studies have shown that DFT methods, such as B3LYP, can provide accurate predictions for both ¹H and ¹³C NMR chemical shifts researchgate.netrsc.org. The accuracy of these predictions depends on the chosen functional and basis set. For complex molecules, these computational predictions are invaluable for assigning ambiguous signals in experimental spectra mdpi.comrsc.org.

Below is a table of predicted ¹³C and ¹H NMR chemical shifts for this compound, illustrating the application of these computational methods.

| Atom | Predicted ¹³C Chemical Shift (ppm) | Atom | Predicted ¹H Chemical Shift (ppm) |

|---|---|---|---|

| C1 (n-butyl CH₃) | 14.2 | H (n-butyl CH₃) | 0.9 |

| C2 (n-butyl CH₂) | 20.8 | H (n-butyl CH₂) | 1.4 |

| C3 (n-butyl CH₂) | 32.5 | H (n-butyl CH₂) | 1.5 |

| C4 (n-butyl CH₂) | 50.1 | H (n-butyl CH₂) | 2.6 |

| C1' (sec-butyl CH₃) | 10.5 | H (sec-butyl CH₃) | 1.1 |

| C2' (sec-butyl CH) | 56.7 | H (sec-butyl CH) | 2.7 |

| C3' (sec-butyl CH₂) | 29.9 | H (sec-butyl CH₂) | 1.5 |

| C4' (sec-butyl CH₃) | 20.4 | H (sec-butyl CH₃) | 0.9 |

| - | - | H (N-H) | ~1.0-2.0 (variable) |

IR Spectra: Computational methods can also predict the vibrational frequencies that correspond to peaks in an infrared (IR) spectrum. By calculating the second derivatives of the energy with respect to atomic displacements, the vibrational modes and their frequencies can be determined.

For a secondary amine like this compound, key predicted vibrational modes would include:

N-H Stretch: A single, weak absorption band is expected in the 3350-3310 cm⁻¹ region orgchemboulder.com.

C-H Stretch: Multiple bands in the 2850-2960 cm⁻¹ region from the sec-butyl and n-butyl groups.

N-H Bend (Wag): A strong, broad absorption is characteristic for primary and secondary amines in the 910-665 cm⁻¹ range orgchemboulder.com.

C-N Stretch: For aliphatic amines, this vibration appears as a medium to weak band between 1250-1020 cm⁻¹ orgchemboulder.comlibretexts.orglibretexts.org.

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch | 3350 - 3310 | Weak to Medium |

| C-H Stretch (Alkyl) | 2960 - 2850 | Strong |

| C-N Stretch (Aliphatic) | 1250 - 1020 | Weak to Medium |

| N-H Wag | 910 - 665 | Strong, Broad |

Studies of Molecular Association and Solvation

The behavior of this compound in solution is governed by its interactions with solvent molecules (solvation) and with other solute molecules (association). Insights into these phenomena can be drawn from extensive computational studies on aqueous amine solutions.

Solvation: In a polar solvent like water, the primary interaction is the formation of a hydrogen bond between the amine's lone pair of electrons on the nitrogen atom (as a hydrogen bond acceptor) and the hydrogen atoms of water molecules. The N-H proton of the amine can also act as a hydrogen bond donor. These hydrogen bonds lead to the formation of a structured solvation shell around the polar amine group. The nonpolar n-butyl and sec-butyl alkyl chains experience hydrophobic hydration, where water molecules arrange themselves to maximize hydrogen bonding, inducing a degree of local order.

Molecular Association: In less polar environments or at higher concentrations, this compound molecules can associate with each other. This self-association is primarily driven by hydrogen bonding between the N-H group of one molecule and the nitrogen atom of another. The bulky alkyl groups, however, can sterically hinder these interactions compared to smaller primary amines.

Computational simulations can quantify the thermodynamics of these processes. For instance, the Helmholtz free energy of mixing for various alkanolamines with water has been shown to be negative, indicating miscibility, which is driven by favorable energetic interactions (negative energy of mixing) nih.gov. These studies suggest that amines form stronger hydrogen bonds with water than water forms with itself, which would also be expected for this compound nih.gov.

Force Field Development and Advanced Molecular Simulations

To perform advanced molecular simulations, such as molecular dynamics (MD), an accurate force field is required. A force field is a set of mathematical functions and parameters that describe the potential energy of a system of atoms.

For a molecule like this compound, a force field would typically be developed using a combination of existing parameter sets and new parameters derived from quantum mechanical (QM) calculations. The General Amber Force Field (GAFF) is a popular choice designed for small organic molecules and is compatible with the broader AMBER force field family used for biomolecules gromacs.orgdiphyx.com.

The development and parameterization process involves several steps:

Defining Atom Types: Each atom in the molecule is assigned a specific type based on its element and chemical environment.

Bonded Parameters: Equilibrium values and force constants for bond stretching (e.g., C-C, C-N, N-H, C-H) and angle bending (e.g., C-N-C, H-N-C) are typically taken from existing GAFF parameters or refined.

Torsional (Dihedral) Parameters: These are the most critical parameters for accurately reproducing the conformational energy landscape. QM calculations are performed by systematically rotating around each rotatable bond and calculating the energy profile. The dihedral parameters in the force field are then fitted to reproduce these QM energy profiles.

Non-bonded Parameters: These consist of Lennard-Jones parameters (describing van der Waals interactions) and atomic partial charges (for electrostatic interactions). Atomic charges are often derived by fitting them to the electrostatic potential (ESP) calculated from QM methods.

Once a complete and validated force field is established, advanced molecular simulations can be performed. Molecular dynamics simulations, for example, solve Newton's equations of motion for the system of atoms, allowing the study of the dynamic behavior of this compound in various environments (e.g., in a vacuum, in a solvent box of water, or mixed with other molecules) over time. These simulations can provide detailed information on conformational dynamics, solvation structure, and transport properties.

Derivatives and Analogues of Sec Butyl N Butyl Amine in Chemical Research

Structural Modification Strategies

Structural modification of sec-butyl-n-butyl-amine involves the chemical alteration of the parent molecule to create new compounds with tailored properties. These strategies range from adding substituents to the alkyl chains to replacing hydrogen atoms with isotopes for specialized analytical techniques.

Synthesis of Substituted this compound Derivatives